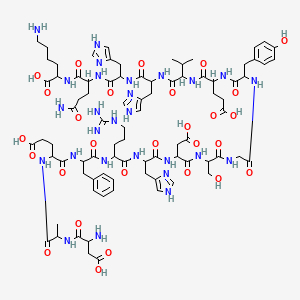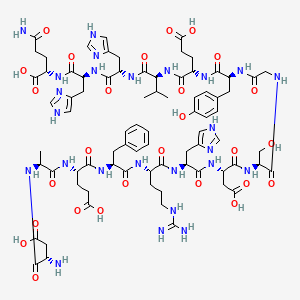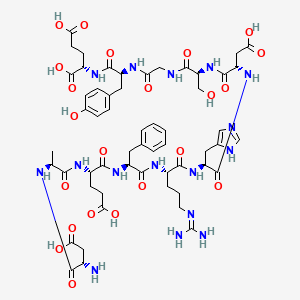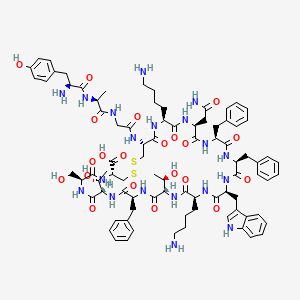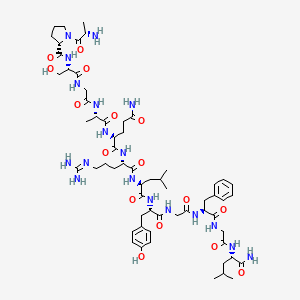
Rat pancreatic polypeptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of rat pancreatic polypeptide typically involves the isolation of islets from the rat pancreas using limited collagenase digestion and step gradient centrifugation techniques . This method ensures the purification of islets, which are then used to study the secretion and function of pancreatic polypeptide.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific biological role and the complexity of its synthesis. research laboratories often use recombinant DNA technology to produce this peptide in sufficient quantities for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: Rat pancreatic polypeptide undergoes various biochemical reactions, including:
Oxidation: This reaction can affect the peptide’s structure and function.
Reduction: Reduction reactions can modify the peptide’s disulfide bonds, impacting its stability.
Substitution: Amino acid substitution can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions.
Major Products Formed: The major products formed from these reactions are modified versions of the peptide, which are used to study its biochemical properties and interactions.
Aplicaciones Científicas De Investigación
Rat pancreatic polypeptide has several scientific research applications, including:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in regulating pancreatic secretion and gastrointestinal functions.
Medicine: Exploring its potential as a therapeutic target for conditions like diabetes and obesity.
Industry: Using the peptide as a model to study similar peptides in other species.
Mecanismo De Acción
Rat pancreatic polypeptide exerts its effects by binding to specific receptors in the brain and pancreas . This binding inhibits pancreatic secretion of fluid, bicarbonate, and digestive enzymes, while stimulating gastric acid secretion . The peptide also impacts hepatic glycogen levels and gastrointestinal secretions .
Comparación Con Compuestos Similares
- Peptide YY
- Neuropeptide Y
- Gastric Inhibitory Polypeptide
Rat pancreatic polypeptide is unique in its specific role in regulating pancreatic and gastrointestinal functions, making it a valuable subject of study in various scientific fields .
Propiedades
Número CAS |
90419-12-8 |
|---|---|
Fórmula molecular |
C₁₉₅H₂₉₈N₅₈O₅₇S |
Peso molecular |
4398.87 |
Secuencia |
One Letter Code: APLEPMYPGDYATHEQRAQYETQLRRYINTLTRPRY-NH2 |
Sinónimos |
Rat pancreatic polypeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


